molecular formula C12H18ClNO B13435882 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride

1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride

Cat. No.: B13435882
M. Wt: 227.73 g/mol
InChI Key: CWSLJDDVLVGQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride is a cyclopropane-based amine derivative featuring a benzyloxyethyl substituent.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

1-(2-phenylmethoxyethyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c13-12(6-7-12)8-9-14-10-11-4-2-1-3-5-11;/h1-5H,6-10,13H2;1H

InChI Key

CWSLJDDVLVGQCW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCOCC2=CC=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Enzymatic Cascade Synthesis

A notable method involves a two-step biocatalytic cascade starting from 2-benzyloxyacetaldehyde and ammonia sources to form the cyclopropanamine derivative. The process is carried out in aqueous-organic solvent mixtures with specific enzymes such as Fructose-6-phosphate aldolase (FSA) wild-type lysate catalyzing the reaction.

Procedure Highlights:

  • Reactants: 2-Benzyloxyacetaldehyde (2 mmol), ammonia source, DMSO (12 mL), and 100 mM triethanolamine buffer pH 8 (47 mL).
  • Enzyme: 120 mg of FSA WT lysate.
  • Conditions: Incubation at 30 °C with shaking at 250 rpm for 24 hours.
  • Workup: Enzyme precipitation with ethyl acetate, filtration, extraction with ethyl acetate, drying over MgSO4, and evaporation under reduced pressure.
  • Purification: Flash chromatography on silica gel using ethyl acetate/cyclohexane gradient (1:4 to 1:0).

Yield and Characterization:

  • Yield: Approximately 57% of the colorless gel product.
  • Characterization: ^1H NMR (400 MHz, MeOD) shows aromatic protons (7.39–7.21 ppm), benzylic methylene (4.55 ppm), and cyclopropyl protons (4.20–4.12 ppm), confirming the structure.

This method offers stereoselectivity and mild reaction conditions, minimizing side products and environmental impact compared to harsh chemical methods.

Chemical Synthesis Methods

Protection and Functional Group Manipulation

A comprehensive chemical synthesis involves:

  • Starting from protected amino alcohol intermediates.
  • Employing protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and others to control reactivity.
  • Sequential transformations including oxidation, reduction, and nucleophilic substitution to install the benzyloxyethyl side chain and cyclopropane ring.

Stepwise Synthetic Route

The general synthetic steps include:

Step Reaction Type Description
1 Protection Introduction of Boc or Cbz protecting groups on amine functionalities to prevent side reactions.
2 Alkylation Reaction of protected amine with 2-(benzyloxy)ethyl halides or equivalents to install the benzyloxyethyl moiety.
3 Cyclopropanation Formation of the cyclopropane ring via intramolecular cyclization or Simmons–Smith type reactions.
4 Deprotection Removal of protecting groups under acidic or hydrogenolytic conditions to liberate the free amine.
5 Salt Formation Treatment with hydrochloric acid to form the hydrochloride salt, improving stability and solubility.

Industrially Relevant Processes

European patent EP 2 794 575 B1 outlines advanced synthetic routes for related amine compounds involving:

  • Conversion of protected intermediates through oxidation and reduction steps.
  • Use of sulfonic acid chlorides for intermediate formation.
  • Metal-mediated reductions (e.g., activated zinc with copper) to achieve desired amine derivatives.
  • Final salt formation to yield stable hydrochloride salts.

This patent emphasizes scalable, economically viable methods suitable for industrial application, with flexibility in protecting groups and substituents to optimize yields and purity.

Comparative Analysis of Preparation Methods

Aspect Biocatalytic Method Chemical Synthesis Method
Selectivity High stereoselectivity due to enzyme specificity Moderate, depends on protecting groups and reaction conditions
Reaction Conditions Mild, aqueous buffer, ambient temperature Often requires organic solvents, elevated temperatures, and multiple steps
Environmental Impact Lower, enzymatic catalysis reduces hazardous waste Higher, uses reagents and solvents that may require special disposal
Yield Moderate (~57%) Variable, often higher but depends on purification efficiency
Scalability Emerging, dependent on enzyme availability and stability Well-established, suitable for large-scale production

Summary Table of Key Reaction Parameters from Biocatalytic Synthesis

Parameter Value
Substrate 2-Benzyloxyacetaldehyde (2 mmol)
Solvent System DMSO (12 mL) + 100 mM triethanolamine buffer pH 8 (47 mL)
Enzyme FSA WT lysate (120 mg)
Temperature 30 °C
Time 24 hours
Agitation 250 rpm orbital shaking
Workup EtOAc extraction, MgSO4 drying
Purification Flash chromatography (EtOAc/Cyclohexane gradient)
Yield 57%

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxyethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents.

Major Products Formed:

    Oxidation: Benzyloxyacetic acid or benzyloxyacetaldehyde.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclopropanamines depending on the nucleophile used.

Scientific Research Applications

1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyethyl group may enhance the compound’s binding affinity to these targets, while the cyclopropane ring provides structural rigidity, influencing the compound’s overall activity and stability.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key cyclopropanamine derivatives and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituent Features Purity Key Applications/Notes Reference
1-(4-Bromophenyl)cyclopropanamine hydrochloride C₉H₁₁BrClN 256.55 Bromophenyl ring 98% Intermediate in organic synthesis
1-(2,4-Dichlorophenyl)cyclopropanamine hydrochloride C₉H₁₀Cl₃N 238.54 Dichlorophenyl ring - Potential antimicrobial activity
1-(5-methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride C₁₁H₁₃ClN₂O 224.69 Benzoxazole heterocycle - CNS-targeting drug candidate
1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride C₁₁H₁₄ClNO₂ 239.69 Benzodioxin ring - Enhanced metabolic stability
N-[1-(2-fluorophenyl)ethyl]cyclopropanamine hydrochloride C₁₁H₁₄FN 183.24 Fluorophenyl-ethyl group - Improved electronic properties
1-(3-ethylphenyl)cyclopropanamine hydrochloride C₉H₁₁Cl₂N 216.10 Ethylphenyl group - Solubility modulation
1-(2-(Trifluoromethoxy)phenyl)cyclopropanamine hydrochloride C₁₀H₁₁ClF₃NO 253.65 Trifluoromethoxy group - High electronegativity substituent

Key Comparative Insights

  • Heterocyclic Substituents (e.g., benzoxazole, benzodioxin): Improve metabolic stability and CNS penetration due to rigid aromatic systems . Fluorinated Groups (e.g., trifluoromethoxy, fluorophenyl): Increase electronegativity and resistance to oxidative metabolism, extending half-life .
  • Purity and Availability :

    • Compounds like 1-(4-Bromophenyl)cyclopropanamine hydrochloride are available in high purity (98%), making them preferred for synthetic applications .
    • The target compound’s benzyloxyethyl group may require specialized synthesis routes, as seen in venlafaxine impurity analogs .

Biological Activity

1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11_{11}H16_{16}ClN1_{1}O1_{1}. The compound features a cyclopropanamine core substituted with a benzyloxyethyl group, which is crucial for its biological activity.

PropertyValue
Molecular Weight215.71 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
pKaNot available

This compound acts primarily through modulation of neurotransmitter systems. Initial studies suggest that it may interact with monoamine transporters, potentially influencing serotonin and norepinephrine levels. This interaction could position it as a candidate for treating mood disorders.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant-like properties, likely due to its influence on serotonin reuptake inhibition.
  • Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
  • Anti-inflammatory Properties : There is emerging evidence that suggests anti-inflammatory activity, which may contribute to its therapeutic profile.

Study 1: Antidepressant-Like Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of various cyclopropanamine derivatives, including this compound. The compound demonstrated significant activity in the forced swim test (FST), indicating potential antidepressant properties with an IC50_{50} value of approximately 200 nM .

Study 2: Neuroprotection in Animal Models

A study conducted on animal models of neurodegeneration showed that treatment with this compound resulted in reduced neuronal loss and improved cognitive function. The mechanism was attributed to its ability to modulate oxidative stress pathways .

Study 3: Inhibition of Inflammatory Cytokines

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays revealed that it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglial cells, suggesting its potential as an anti-inflammatory agent .

Table 2: Summary of Biological Activities

ActivityObservationsReference
AntidepressantSignificant effects in FST
NeuroprotectiveReduced neuronal loss
Anti-inflammatoryDecreased cytokine levels

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(Benzyloxy)ethyl)cyclopropanamine hydrochloride, and how can yield and purity be maximized?

  • Methodology : The synthesis typically involves cyclopropanation of a pre-functionalized ethylamine precursor. For example, the Corey-Chaykovsky reaction using trimethylsulfoxonium iodide or dihaloalkanes (e.g., 1,2-dibromoethane) can form the cyclopropane ring . Key steps include protecting the amine group during benzyloxyethyl chain introduction (e.g., via nucleophilic substitution or Mitsunobu reaction) . Purification via recrystallization (using ethanol/water mixtures) or silica gel chromatography improves purity (>97% achievable) . Impurities like benzylethylamine or hydroxylated byproducts should be monitored via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use 1^1H/13^13C NMR to verify cyclopropane ring protons (δ ~0.8–1.5 ppm) and benzyloxyethyl chain integration . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C12H16ClNO\text{C}_{12}\text{H}_{16}\text{ClNO}: 237.09 g/mol) .
  • Purity Assessment : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) detects impurities at <1% levels .
  • Stability Testing : Thermal gravimetric analysis (TGA) and accelerated storage studies (40°C/75% RH for 4 weeks) evaluate degradation under stress conditions .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Store in amber glass bottles at 2–8°C to prevent photodegradation and hydrolysis. Stability studies show <5% degradation over 12 months when stored desiccated . Aqueous solutions (pH 4–6) exhibit higher stability; avoid prolonged exposure to alkaline conditions (>pH 8) to prevent cyclopropane ring opening .

Advanced Research Questions

Q. How can stereochemical effects of the cyclopropane ring influence biological activity?

  • Methodology : Synthesize enantiomers via chiral catalysts (e.g., Jacobsen’s catalyst for asymmetric cyclopropanation) . Test binding affinity to target receptors (e.g., serotonin or dopamine transporters) using radioligand assays. For example, (1R)-enantiomers may show 10-fold higher activity than (1S)-forms due to steric complementarity in binding pockets . Chiral HPLC (Chiralpak IA column) resolves enantiomers, while X-ray crystallography confirms absolute configuration .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?

  • Methodology :

  • Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell line (HEK293 vs. CHO). For example, lower pH may protonate the amine, reducing membrane permeability .
  • Impurity Profiling : Compare batches with LC-MS to identify contaminants (e.g., N-benzyl byproducts) that antagonize target receptors .
  • Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to aggregate data and identify outliers due to assay design .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace benzyloxy with methoxy or halogen groups) and test in vitro/in vivo . For instance, fluorination at the cyclopropane ring increases metabolic stability (t½ from 2 h to 6 h in rat liver microsomes) .
  • Molecular Docking : Use Schrödinger Suite to model interactions with target proteins (e.g., NMDA receptors). Energy minimization reveals favorable binding with cyclopropane’s rigid geometry .
  • Pharmacokinetic Profiling : Measure logP (e.g., ~1.8 via shake-flask method) and plasma protein binding (e.g., 85% via equilibrium dialysis) to refine bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.